molecular formula C12H21N3O3 B12263852 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12263852
M. Wt: 255.31 g/mol
InChI Key: VPDMXPVCFLSJIN-UHFFFAOYSA-N
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Description

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide is a compound that features both a morpholine and a piperidine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in drug development and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves the reaction of morpholine with piperidine derivatives under controlled conditions. One common method involves the acylation of piperidine with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the morpholine or piperidine rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxamide share structural similarities.

    Morpholine derivatives: Compounds such as morpholine-4-carboxamide are also similar.

Uniqueness

What sets 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]acetamide apart is the combination of both morpholine and piperidine rings in a single molecule. This dual presence allows for unique interactions and properties that are not observed in compounds containing only one of these rings.

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C12H21N3O3/c13-11(16)9-14-3-1-2-10(8-14)12(17)15-4-6-18-7-5-15/h10H,1-9H2,(H2,13,16)

InChI Key

VPDMXPVCFLSJIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)N)C(=O)N2CCOCC2

Origin of Product

United States

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